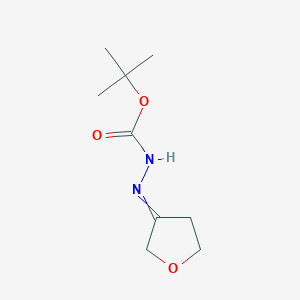
2,3-Dibromo-6-iodopyridine
説明
2,3-Dibromo-6-iodopyridine (DBIP) is a compound that has been used in various scientific research applications due to its unique properties. It is a colorless crystalline solid with a molecular formula of C5Br2I2N and a molecular weight of 466.8 g/mol. DBIP is a halogenated pyridine derivative with two bromine atoms and one iodine atom. This compound is highly soluble in water, methanol, and ethanol, and is insoluble in chloroform and ether. DBIP has a melting point of 127-128°C and a boiling point of 250-255°C.
作用機序
The mechanism of action of 2,3-Dibromo-6-iodopyridine is not fully understood, but it is believed to involve the formation of a covalent bond between the bromine and iodine atoms and the substrate molecule. The bromine and iodine atoms form a bridge between the substrate molecule and the this compound molecule, which results in the inhibition of the enzyme or other target molecule.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cytochrome P450 and dihydrofolate reductase. It has also been found to have an inhibitory effect on the growth of bacteria, fungi, and other organisms. In addition, this compound has been found to have an inhibitory effect on the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine.
実験室実験の利点と制限
The use of 2,3-Dibromo-6-iodopyridine in laboratory experiments has several advantages. It is a relatively inexpensive and readily available compound, and it is soluble in water, methanol, and ethanol. In addition, it has a low toxicity, making it safe to use in laboratory experiments. However, the use of this compound in laboratory experiments also has several limitations. It has a limited solubility in chloroform and ether, and it is not very stable in acidic or basic solutions. In addition, it is not very soluble in organic solvents, making it difficult to use in certain types of experiments.
将来の方向性
The potential future applications of 2,3-Dibromo-6-iodopyridine are numerous. It could be used to develop new inhibitors of enzymes such as cytochrome P450 and dihydrofolate reductase. It could also be used to develop new reagents for the synthesis of other compounds. In addition, it could be used to develop new compounds with antibacterial, antifungal, and other biological activities. Finally, it could be used to develop new compounds with improved solubility in organic solvents, making them easier to use in laboratory experiments.
科学的研究の応用
2,3-Dibromo-6-iodopyridine has been used in several scientific research applications due to its unique properties. It has been used as an inhibitor of enzymes such as cytochrome P450, which is involved in the metabolism of drugs and other xenobiotics. This compound has also been used as an inhibitor of the enzyme dihydrofolate reductase, which is involved in the biosynthesis of nucleic acids. In addition, this compound has been used as a reagent for the synthesis of other compounds, such as 2,3-dibromopyridin-4-ylboronic acid and 2-bromo-3-iodopyridine.
特性
IUPAC Name |
2,3-dibromo-6-iodopyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-2-4(8)9-5(3)7/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOTVWUBGLDJCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1Br)Br)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Br2IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 6-oxo-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1529974.png)












